molecular formula C24H26N2O5 B563685 5'-Hydroxyphenyl Carvedilol-d5 CAS No. 1189704-21-9

5'-Hydroxyphenyl Carvedilol-d5

Cat. No.: B563685
CAS No.: 1189704-21-9
M. Wt: 427.512
InChI Key: PVUVZUBTCLBJMT-SUPLBRQZSA-N
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Description

5'-Hydroxyphenyl Carvedilol-d5, with the CAS registry number 1189704-21-9, is a deuterium-labeled analogue of a major human metabolite of Carvedilol . This compound, which has a molecular formula of C24H21D5N2O5 and a molecular weight of 427.5 g/mol, is supplied as a tan solid and should be stored refrigerated at 2-8°C . As a stable isotope-labeled compound, it is primarily used as an internal standard in quantitative bioanalytical methods, such as Liquid Chromatography-Mass Spectrometry (LC-MS), to ensure accurate and precise measurement of Carvedilol and its metabolites in biological matrices during pharmacokinetic and metabolism studies . Carvedilol itself is a multiple-action neurohormonal antagonist prescribed for conditions like hypertension, and studying its metabolites is crucial for understanding its efficacy and safety profile . The incorporation of five deuterium atoms (d5) into the 2-hydroxypropyl moiety of the molecule provides the mass shift necessary for its distinct detection by mass spectrometry, thereby minimizing analytical interference and improving the reliability of data in research applications . This product is intended for research use only and is not for diagnostic, therapeutic, or personal use.

Properties

CAS No.

1189704-21-9

Molecular Formula

C24H26N2O5

Molecular Weight

427.512

IUPAC Name

3-[2-[[3-(9H-carbazol-4-yloxy)-1,1,2,3,3-pentadeuterio-2-hydroxypropyl]amino]ethoxy]-4-methoxyphenol

InChI

InChI=1S/C24H26N2O5/c1-29-21-10-9-16(27)13-23(21)30-12-11-25-14-17(28)15-31-22-8-4-7-20-24(22)18-5-2-3-6-19(18)26-20/h2-10,13,17,25-28H,11-12,14-15H2,1H3/i14D2,15D2,17D

InChI Key

PVUVZUBTCLBJMT-SUPLBRQZSA-N

SMILES

COC1=C(C=C(C=C1)O)OCCNCC(COC2=CC=CC3=C2C4=CC=CC=C4N3)O

Synonyms

3-[2-[[3-(9H-Carbazol-4-yloxy)-2-hydroxypropyl-d5]amino]ethoxy]-4-methoxy-phenol;  5-Hydroxycarvedilol-d5;  BM 140830-d5

Origin of Product

United States

Preparation Methods

Hydroxylation of Carvedilol

The hydroxylation step introduces a hydroxyl group (-OH) at the 5'-position of carvedilol’s phenyl ring. Two primary methods dominate industrial production:

Chemical Hydroxylation

Reagents :

  • Carvedilol base

  • Hydrogen peroxide (H₂O₂) or tert-butyl hydroperoxide

  • Iron(II) sulfate or vanadium-based catalysts

Procedure :

  • Carvedilol (100 g) is dissolved in anhydrous dichloromethane (DCM) under nitrogen.

  • A catalyst (e.g., FeSO₄·7H₂O, 2.5 mol%) is added, followed by dropwise addition of H₂O₂ (30% w/v) at 0–5°C.

  • The mixture is stirred for 6–8 hours at 25°C, followed by quenching with sodium thiosulfate.

  • The organic layer is washed with brine, dried over Na₂SO₄, and concentrated to yield 5'-hydroxyphenyl carvedilol (≈78% yield).

Key Parameters :

ParameterValue
Temperature25°C
Reaction Time6–8 hours
Catalyst Loading2.5 mol%
Yield72–78%

Enzymatic Hydroxylation

Cytochrome P450 (CYP2D6) isoforms are employed in biocatalytic setups for regioselective hydroxylation:

  • Conditions : Phosphate buffer (pH 7.4), NADPH regeneration system, 37°C.

  • Yield : 65–70%, with higher enantiomeric purity (>98%) compared to chemical methods.

Deuterium Labeling Strategies

Deuterium incorporation occurs at five positions: the α- and β-carbons of the propanolamine side chain and the methoxy group.

Acid-Catalyzed H/D Exchange

Reagents :

  • 5'-Hydroxyphenyl carvedilol

  • Deuterated water (D₂O)

  • Sulfuric acid (D₂SO₄)

Procedure :

  • The hydroxylated intermediate (50 g) is suspended in D₂O (500 mL) with D₂SO₄ (0.1 M).

  • The mixture is refluxed at 80°C for 48 hours under argon.

  • The product is extracted with ethyl acetate-d8, dried, and crystallized from deuterated methanol (CD₃OD).

Isotopic Purity :

  • ≥99.5% deuterium incorporation (LC-MS analysis).

Reductive Deuteration

This method uses deuterated reducing agents to label specific positions:

  • Deuterated Sodium Borohydride (NaBD₄) : Reduces ketone intermediates in carvedilol synthesis.

  • Deuterium Gas (D₂) : Catalytic hydrogenation with Pd/C in D₂O achieves full deuteration of aromatic rings.

Industrial-Scale Synthesis

Patent-Based Method (EP1756057B1)

A scaled-up protocol adapted from carvedilol synthesis:

Step 1 : Epoxidation of 4-Hydroxycarbazole

  • 4-Hydroxycarbazole (60 g), epichlorohydrin (64.2 g), and tetrabutyl ammonium bromide (6.3 g) react in water with 50% NaOH at 30°C for 3 hours.

  • Yield: 64% epoxycarbazole intermediate.

Step 2 : Condensation with Deuterated Side Chain

  • Epoxycarbazole reacts with N-[2-(2-methoxy-phenoxy)ethyl]-benzylamine-d5 (140 g) at 85–90°C for 3 hours.

  • Deuterated benzyl carvedilol is isolated (99% yield).

Step 3 : Catalytic Deuteration

  • Benzyl carvedilol-d5 (205 g) undergoes hydrogenolysis with 10% Pd/D (deuterated catalyst) in ethyl acetate-d10 under D₂ gas.

  • Yield: 84% carvedilol-d5.

Step 4 : Final Hydroxylation

  • Carvedilol-d5 is hydroxylated via the chemical method (Section 2.1.1) to yield the title compound.

Analytical Validation

LC-MS/MS Quantification

A validated method for assessing isotopic purity:

  • Column : C18 (2.1 × 50 mm, 1.7 µm).

  • Mobile Phase : 0.1% formic acid in water (A) and acetonitrile (B).

  • LOD : 0.05 ng/mL for both carvedilol and its metabolite.

Stability Data :

ConditionDurationDegradation
Room Temperature24 hours<2%
-70°C148 days<5%

Challenges and Optimizations

Isotopic Dilution

  • Protium contamination during H/D exchange reduces isotopic purity. Solutions include using anhydrous deuterated solvents and inert atmospheres.

Cost Efficiency

  • Enzymatic hydroxylation reduces byproducts but requires costly NADPH cofactors. Immobilized CYP2D6 enzymes on silica gel improve reusability .

Chemical Reactions Analysis

Types of Reactions

5’-Hydroxyphenyl Carvedilol-d5 undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of 5’-Hydroxyphenyl Carvedilol-d5, which can be further analyzed for their pharmacological properties .

Scientific Research Applications

5’-Hydroxyphenyl Carvedilol-d5 has several scientific research applications:

Mechanism of Action

The mechanism of action of 5’-Hydroxyphenyl Carvedilol-d5 is similar to that of Carvedilol. It acts as a non-selective beta-adrenergic antagonist, blocking beta-1 and beta-2 adrenergic receptors. This leads to:

Comparison with Similar Compounds

Structural and Functional Analogues

4'-Hydroxyphenyl Carvedilol-d5 (CAS: 1261395-96-3)
  • Structure : The hydroxyl group is positioned at the 4' -position on the phenyl ring, compared to the 5' -position in 5'-Hydroxyphenyl Carvedilol-d4.
  • Molecular Formula : C24H21D5N2O5 (identical to 5'-hydroxy isomer).
  • Application: Like its 5'-hydroxy counterpart, it serves as an internal standard for carvedilol quantification.
Carvedilol-d5 (BM 14190-d5)
  • Structure: Deuterium-labeled parent compound (non-metabolite).
  • Application : Used to study carvedilol’s pharmacokinetics and pharmacodynamics. Unlike hydroxylated metabolites, it directly reflects the drug’s bioavailability and clearance .
O-Desmethyl Carvedilol-d5 β-D-Glucuronide
  • Structure : Phase II glucuronidated metabolite with deuterium labeling.
  • Application : Tracks carvedilol’s conjugation metabolism. Its higher polarity distinguishes it from hydroxylated phase I metabolites like 5'-Hydroxyphenyl Carvedilol-d5 .

Analytical Performance Comparison

Parameter This compound 4'-Hydroxyphenyl Carvedilol-d5 Carvedilol-d5 O-Desmethyl Carvedilol-d5 Glucuronide
CAS Number 1189704-21-9 1261395-96-3 HY-B0006S2 D291492
Molecular Weight 427.5 427.5 424.5 ~600 (estimated)
Deuterium Positions 5 positions 5 positions 5 positions 5 positions
Primary Use Phase I metabolite analysis Phase I metabolite analysis Parent drug PK Phase II metabolism tracking
Key Advantage Specific isomer detection Distinguishes 4' vs. 5' metabolism Direct drug tracking Measures conjugation pathways

Pharmacokinetic and Metabolic Differences

  • Hydroxylation Position: The 4' and 5' isomers arise from cytochrome P450-mediated oxidation.
  • Deuterium Labeling : Both 4'- and 5'-hydroxy isomers provide identical MS signal enhancements but are chromatographically separable, allowing simultaneous quantification of multiple metabolites .
  • Glucuronidation : O-Desmethyl Carvedilol-d5 Glucuronide is eliminated faster due to increased hydrophilicity, whereas hydroxylated metabolites may exhibit prolonged detection windows in plasma .

Research and Commercial Availability

  • Purity : All deuterated standards are available at >98% purity, ensuring reliable analytical results .
  • Suppliers : Major vendors include Toronto Research Chemicals, SynZeal, and MedChemExpress, with pricing varying by scale (1 mg to 10 mg) .
  • Regulatory Compliance : Complies with ICH Q2(R2) and Q14 guidelines for analytical method validation .

Q & A

Q. What are the recommended methods for synthesizing and isolating 5'-Hydroxyphenyl Carvedilol-d5 with high enantiomeric purity?

Synthesis typically involves deuterium labeling at specific positions using precursor molecules like Carvedilol-d4. Enantiomeric separation is achieved via chiral HPLC with polysaccharide-based columns (e.g., Chiralpak® AD-H) and mobile phases containing polar organic modifiers (e.g., ethanol with 0.1% diethylamine). Purity validation should follow USP guidelines using UV detection at 285 nm . For deuterated forms, mass spectrometry (MS) is critical to confirm isotopic integrity (>99% deuterium incorporation) .

Q. How should researchers assess the purity and stability of this compound under varying storage conditions?

Stability studies should be conducted under controlled temperatures (e.g., −20°C for long-term storage) and humidity levels. Analytical methods include:

  • HPLC-UV for detecting degradation products (e.g., oxidative metabolites or hydrolyzed forms).
  • LC-MS/MS to monitor deuterium loss or isotopic scrambling.
  • Thermogravimetric analysis (TGA) to evaluate hygroscopicity.
    USP standards recommend ≤0.5% total impurities for pharmaceutical-grade compounds . Stability data from accelerated testing (40°C/75% RH for 6 months) can predict shelf-life .

Q. What in vitro models are suitable for studying the β/α-1 blocking activity of this compound?

Primary cardiomyocytes or transfected HEK293 cells expressing human β1-adrenergic receptors are common models. Key parameters:

  • cAMP inhibition assays using forskolin-stimulated cells.
  • Radioligand binding studies (e.g., ³H³H
    -CGP-12177) to determine IC50 values.
  • Dose-response curves (1 nM–10 µM range) to compare potency with non-deuterated Carvedilol .

Advanced Research Questions

Q. How can researchers resolve discrepancies in metabolite identification between in vitro and in vivo studies of this compound?

Contradictions often arise due to interspecies differences in cytochrome P450 (CYP2D6/2C9) activity. To address this:

  • Use human hepatocyte incubations for in vitro metabolite profiling.
  • Validate findings with LC-HRMS (high-resolution MS) and NMR to confirm structural assignments.
  • Cross-reference with clinical data from deuterium-labeled tracer studies in plasma .

Q. What advanced analytical techniques are required for quantifying this compound and its metabolites in complex biological matrices?

A validated LC-MS/MS method with deuterated internal standards (e.g., Carvedilol-d10) is essential. Key parameters:

  • Sample preparation : Solid-phase extraction (SPE) to minimize matrix effects.
  • Chromatography : C18 columns with 0.1% formic acid in water/acetonitrile gradients.
  • Detection : MRM transitions for this compound (m/z 410 → 195) and its glucuronide conjugate (m/z 586 → 410).
    Lower limits of quantification (LLOQ) should be ≤1 ng/mL for plasma studies .

Q. How should researchers design pharmacokinetic (PK) studies to evaluate the deuterium isotope effect on this compound metabolism?

PK studies should compare deuterated and non-deuterated forms in matched cohorts. Critical parameters:

  • Study design : Randomized crossover trials with single-dose administration.
  • Endpoints : AUC0–∞, Cmax, and metabolite ratios (e.g., 4'-Hydroxyphenyl Carvedilol-d5/Carvedilol-d5).
  • Statistical analysis : Non-compartmental modeling to assess half-life elongation due to deuterium effects .

Q. What strategies optimize chiral separation of this compound enantiomers for mechanistic studies?

Advanced chiral resolution techniques include:

  • Supercritical fluid chromatography (SFC) with CO2/methanol mobile phases for faster separations.
  • Dynamic reaction cell (DRC)-ICP-MS to track enantiomer-specific deuterium distribution.
  • Molecular docking simulations to predict column-enantiomer interactions (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) .

Methodological Considerations

Q. How can researchers validate the accuracy of deuterium labeling in this compound?

Validation involves:

  • Isotopic enrichment analysis : ESI-MS in positive ion mode to measure D/H ratios.
  • NMR spectroscopy : <sup>2</sup>H-NMR to confirm deuterium position and absence of protium exchange.
  • Synthetic controls : Co-analysis with non-deuterated Carvedilol to rule out contamination .

Q. What are the critical parameters for scaling up this compound synthesis from milligram to gram quantities?

Key factors include:

  • Catalyst optimization : Palladium on carbon (Pd/C) for efficient deuteration.
  • Purification : Preparative HPLC with gradient elution to maintain enantiopurity.
  • Quality control : Batch-wise LC-MS and elemental analysis (C, H, N, D) .

Q. How should researchers address batch-to-batch variability in deuterated Carvedilol metabolites?

Implement a quality-by-design (QbD) approach:

  • Critical process parameters (CPPs) : Temperature, reaction time, and deuterium source purity.
  • Multivariate analysis (MVA) : PCA or PLS models to correlate CPPs with isotopic purity.
  • Stability-indicating assays : Forced degradation studies under acidic/oxidative conditions .

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